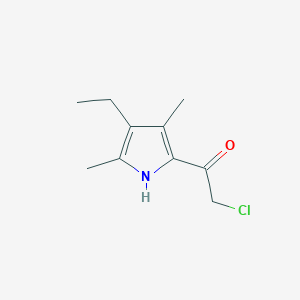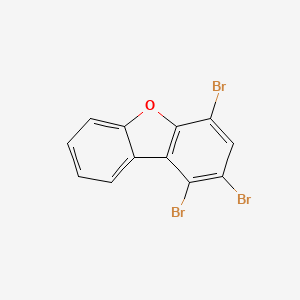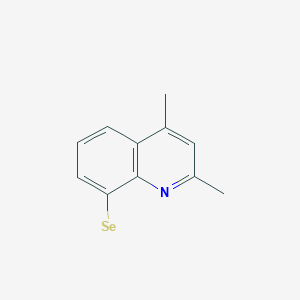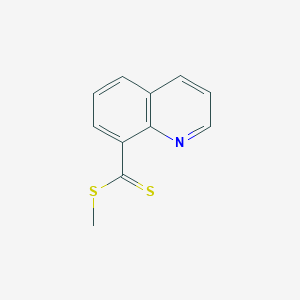
2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the tert-butyl and diphenyl groups in this compound makes it unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with benzaldehyde derivatives in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反応の分析
Types of Reactions
2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one has several applications in scientific research:
作用機序
The mechanism of action of 2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and binding affinity to biological targets. The isoxazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
2-(tert-butyl)-3,4-diphenylisoxazole: Lacks the carbonyl group at the 5-position, which may affect its reactivity and biological activity.
2-(tert-butyl)-3,4-diphenylpyrazole: Contains a pyrazole ring instead of an isoxazole ring, leading to different chemical properties and applications.
2-(tert-butyl)-3,4-diphenylthiazole: Features a thiazole ring, which can alter its electronic properties and interactions with biological targets.
Uniqueness
2-(tert-butyl)-3,4-diphenylisoxazol-5(2H)-one is unique due to the combination of the tert-butyl group, diphenyl groups, and the isoxazole ring. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
112175-82-3 |
|---|---|
分子式 |
C19H19NO2 |
分子量 |
293.4 g/mol |
IUPAC名 |
2-tert-butyl-3,4-diphenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C19H19NO2/c1-19(2,3)20-17(15-12-8-5-9-13-15)16(18(21)22-20)14-10-6-4-7-11-14/h4-13H,1-3H3 |
InChIキー |
ZPLPXDIYINYNJN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=C(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
![3-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12879732.png)



![2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one](/img/structure/B12879751.png)

![2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)

